(Z)-benzyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-benzyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C22H16O6 and its molecular weight is 376.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalytic Transformations on Zinc Oxide
One of the critical applications of furan derivatives, closely related to the structure of (Z)-benzyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, is in photocatalytic transformations on zinc oxide (ZnO). Furan compounds, such as furfuryl alcohol and furoin, have been utilized as probe molecules in studying the main oxidizing species involved in these transformations, highlighting the role of hydroxyl radicals and positive holes in the photocatalytic process on ZnO surfaces (Richard & Boule, 1995).
Synthetic Pathways to Benzofurans
Synthetic methodologies for accessing benzofurans, including compounds structurally related to this compound, have been extensively researched. One potent approach is the domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization, enabling the construction of two C-C bonds in a one-pot manner and producing a wide variety of benzofuran derivatives with good functional group tolerance (Kishore & Satyanarayana, 2022).
Cyclization Reactions of Dianions
The cyclization reactions of dianions have been employed for the efficient synthesis of furan-2-ylacetates and various benzofuran derivatives. This method relies on cyclizations of open-chained 1,3-dicarbonyl dianions with di-electrophiles, demonstrating the versatility of cyclization strategies in synthesizing furan and benzofuran derivatives (Bellur & Langer, 2005).
Biological Activity of Benzofuran Derivatives
Benzofuran derivatives, similar to the compound of interest, have been explored for their biological activities. For instance, novel (Z)-4-ylidenebenzo[b]furo[3,2-d][1,3]oxazines have been synthesized and evaluated for their anti-osteoclastic bone resorption activity, showing significant potential in this area (Tabuchi et al., 2009).
Thermal and Photochemical Reactions
The thermal and photochemical reactions of benzofuran derivatives have been studied, revealing their potential in synthesizing complex molecular structures through isomerization and cyclization reactions, thereby expanding the utility of benzofuran compounds in synthetic chemistry (Hastings et al., 1975).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that furan derivatives can interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Furan derivatives have been known to be involved in various biochemical pathways, including those related to the synthesis of certain pharmaceuticals .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Similar compounds have been known to exhibit various biological activities, including anti-cancer and anti-microbial effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
benzyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c23-21(27-13-15-5-2-1-3-6-15)14-26-17-8-9-18-19(11-17)28-20(22(18)24)12-16-7-4-10-25-16/h1-12H,13-14H2/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYZMWNTPBGHGH-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.